2-oxo(1,2,3,4,5-13C5)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo(1,2,3,4,5-13C5)pentanedioic acid, also known as 2-oxo-1,5-pentanedioic acid, is a compound with the molecular formula C5H6O5. It is a labeled form of 2-oxoglutaric acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is significant in various biochemical processes and is often used in scientific research to study metabolic pathways and enzyme mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .
Scientific Research Applications
2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:
Chemistry: It is used to study reaction mechanisms and isotopic effects.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in research on metabolic disorders and enzyme functions.
Industry: It is used in the production of labeled compounds for various applications.
Mechanism of Action
The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-oxoglutaric acid: The non-labeled form of the compound.
Succinic acid: A related compound in the citric acid cycle.
Glutaric acid: Another related compound with similar properties.
Uniqueness
The uniqueness of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeling provides insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C5H6O5 |
---|---|
Molecular Weight |
151.06 g/mol |
IUPAC Name |
2-oxo(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
KPGXRSRHYNQIFN-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.